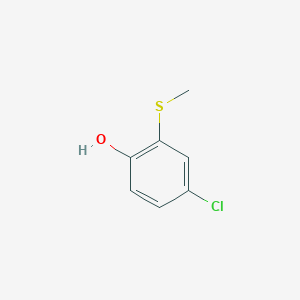

4-Chloro-2-(methylthio)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

4-chloro-2-methylsulfanylphenol |

InChI |

InChI=1S/C7H7ClOS/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |

InChI Key |

NUNDJHWAFRVDIO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methylthio Phenol

Direct Functionalization Approaches on Aromatic Systems

Direct functionalization represents the most straightforward pathway to 4-Chloro-2-(methylthio)phenol, involving the introduction of chloro and methylthio groups onto a phenolic backbone. This is typically achieved through either regioselective chlorination of a thiophenol precursor or methylthiolation of a chlorophenol precursor.

Regioselective Chlorination Strategies for Thiophenol Precursors

The synthesis of the target compound can be approached by first establishing the methylthio group on the phenol (B47542) ring, followed by selective chlorination. The challenge lies in controlling the position of the incoming chloro group to favor the 4-position, para to the hydroxyl group. The directing effects of the hydroxyl and methylthio groups influence the regiochemical outcome of the electrophilic aromatic substitution.

Research into the regioselective chlorination of phenols has shown that the choice of chlorinating agent and catalyst system is crucial for achieving high selectivity. cardiff.ac.ukresearchgate.netmdpi.comcardiff.ac.uktandfonline.com For instance, the use of sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid like aluminum chloride (AlCl3) or ferric chloride (FeCl3) is a common method for chlorinating phenols. cardiff.ac.ukcardiff.ac.uk The selectivity of these reactions can be significantly influenced by the presence of sulfur-containing catalysts. mdpi.com Studies have demonstrated that various dialkyl sulfides, dithiaalkanes, and polymeric disulfides can enhance para-selectivity in the chlorination of phenols. mdpi.comcardiff.ac.uk This is attributed to the formation of bulky chlorosulfonium salts that sterically hinder attack at the ortho-position, thereby favoring the para-position. cardiff.ac.uk

While direct chlorination of 2-(methylthio)phenol (B87076) to produce the 4-chloro isomer is a plausible route, the literature more extensively covers the reverse approach, starting with a chlorophenol.

Methylthiolation of Chlorophenol Precursors

A well-documented method for synthesizing this compound involves the methylthiolation of 4-chlorophenol (B41353). prepchem.com This approach benefits from the commercial availability of 4-chlorophenol. nih.gov The reaction introduces a methylthio group at the ortho-position relative to the hydroxyl group.

One specific procedure involves heating 4-chlorophenol with methyldisulfide in the presence of aluminum turnings. prepchem.com The reaction is initially heated to between 160°C and 180°C to allow for the reaction of the aluminum turnings, which likely form an aluminum phenoxide species in situ, activating the ring towards electrophilic substitution. prepchem.com Following this, methyldisulfide is added, and the mixture is refluxed. prepchem.com The reaction proceeds to give 4-chloro-2-(methylthio)-phenol with a reported yield of 55% after purification. prepchem.com

Below is a table summarizing the reaction conditions for the methylthiolation of 4-chlorophenol:

| Reactant | Reagent | Catalyst/Promoter | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorophenol | Methyldisulfide | Aluminum turnings | 152-180 | 55 | prepchem.com |

This method provides a direct route to the desired product, leveraging the directing effect of the hydroxyl group to favor ortho-substitution on the activated 4-chlorophenol ring.

Multi-Step Conversions from Readily Available Starting Materials

While direct functionalization is often preferred for its atom economy, multi-step sequences offer alternative pathways, particularly when specific regioselectivity is difficult to achieve directly or when starting from more complex or readily available molecules.

Cyclization and Ring-Forming Reactions

The construction of the substituted phenol ring through cyclization or ring-forming reactions is a less common but viable strategy in organic synthesis. For instance, methods exist for the conversion of cyclohexanones into substituted 2-thiophenols through an I2-catalyzed dehydrogenative aromatization process using a thioalcohol as the sulfur source and DMSO as the oxidant. researchgate.net While not a direct synthesis of the target molecule, this methodology illustrates the potential for building the thiophenol scaffold from non-aromatic precursors. Further functionalization, such as chlorination, would then be required.

Selective Derivatization of Pre-existing Functional Groups

This approach involves the synthesis of a thiophenol derivative through the modification of existing functional groups on an aromatic ring. For example, the Newman-Kwart rearrangement allows for the conversion of phenols to thiophenols. organic-chemistry.org This multi-step process would involve the formation of an O-aryl thiocarbamate from 4-chlorophenol, followed by thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to yield 4-chloro-2-mercaptophenol. The final step would be the methylation of the thiol group.

Another strategy involves the directed ortho-lithiation of a protected thiophenol, followed by quenching with an electrophilic chlorine source. acs.org This allows for precise control over the regiochemistry of chlorination. Alternatively, a pre-existing group can be chemically transformed. For instance, a sulfonic acid group could be introduced and then converted to a methylthio group, although this is a more circuitous route.

Catalytic Systems and Reaction Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic systems employed and the optimization of reaction conditions.

In the context of regioselective chlorination, extensive research has focused on developing catalysts that favor the para-isomer. cardiff.ac.ukresearchgate.netmdpi.comcardiff.ac.uktandfonline.com Lewis acids such as AlCl3 and FeCl3 are frequently used as activators for chlorinating agents like sulfuryl chloride. cardiff.ac.ukcardiff.ac.uk The key to achieving high para-selectivity often lies in the use of sulfur-containing co-catalysts. mdpi.com Various studies have explored the effect of dialkyl sulfides, bis(methylthio)alkanes, and polymeric sulfides on the regiochemical outcome of phenol chlorination. cardiff.ac.ukresearchgate.netcardiff.ac.uk For example, the chlorination of phenol with SO2Cl2 in the presence of diphenyl sulfide (B99878) and AlCl3 can lead to a high para/ortho ratio. researchgate.net The general principle is that the sulfur compound forms a bulky complex with the chlorinating agent, which preferentially attacks the less sterically hindered para-position of the phenol. cardiff.ac.uk

For the methylthiolation of 4-chlorophenol, the use of aluminum turnings as a promoter is a key aspect of the synthesis. prepchem.com The optimization of this reaction would involve fine-tuning the temperature, reaction time, and the molar ratios of the reactants and promoter to maximize the yield and minimize the formation of byproducts.

The table below summarizes various catalytic systems used in related phenol chlorination reactions, which could be adapted for the synthesis of the target compound.

| Phenol Substrate | Chlorinating Agent | Catalyst System | Key Finding | Reference |

| Phenol | Sulfuryl Chloride | AlCl3 / Diphenyl sulfide | High para-selectivity | researchgate.net |

| Phenols | Sulfuryl Chloride | AlCl3 or FeCl3 / Methylthioalkanes | Regioselectivity modifier | cardiff.ac.ukcardiff.ac.uktandfonline.com |

| Phenol | Sulfuryl Chloride | L-type zeolite | High para-selectivity | mdpi.comcardiff.ac.uk |

| 4-Methylphenol | Sulfuryl Chloride | AlCl3 / Diaryl sulfides | High yield of 2-chloro-4-methylphenol | google.com |

These findings underscore the importance of catalyst selection in directing the outcome of electrophilic aromatic substitutions on phenol derivatives, providing a toolbox for the optimized synthesis of this compound.

Application of Lewis Acids and Sulfur-Containing Catalysts

The introduction of a methylthio group onto the 4-chlorophenol ring can be effectively achieved through electrophilic substitution, where the use of Lewis acids and sulfur-containing reagents is a common strategy. Lewis acids play a crucial role in activating the sulfur electrophile, thereby facilitating its attack on the electron-rich phenol ring.

Table 1: Synthesis of this compound using an Aluminum Catalyst

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenol | Dimethyl disulfide | Aluminum turnings | 152-180 | 55 | prepchem.com |

While direct thiomethylation of 4-chlorophenol using other specific Lewis acids is not extensively detailed in the literature, the broader field of phenol and aryl sulfide synthesis provides strong evidence for the applicability of this approach. Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are frequently employed in conjunction with sulfur-containing catalysts for the regioselective chlorination of phenols using sulfuryl chloride. mdpi.com These systems demonstrate the effective interplay between a Lewis acid and a sulfur compound to direct substitution on a phenol ring. mdpi.com Furthermore, the development of BF₃SMe₂ as a Lewis acid and a source for nucleophilic thiomethylation of haloarenes highlights the potential for such reagents in similar transformations. diva-portal.org

Transition metal catalysis, particularly with copper, also represents a significant avenue for the formation of aryl-sulfur bonds. nih.gov Copper catalysts, often in the form of copper iodide (CuI), have been shown to be effective in coupling thiols with aryl halides to form aryl sulfides, with good tolerance for functional groups like phenols. nih.gov These methods, while not a direct thiomethylation with a methyl source, underscore the utility of catalytic systems in forming the C-S bond necessary for the synthesis of compounds like this compound.

Stereochemical Control and Yield Enhancement Techniques

The structure of this compound does not possess a stereocenter in its final form, nor does it exhibit axial chirality. Therefore, techniques for stereochemical control are not a primary consideration in its direct synthesis. However, in the broader context of synthesizing more complex molecules derived from this compound, or in asymmetric reactions where it might be used as a starting material, principles of stereocontrol would become relevant. For instance, if the sulfur atom were to be oxidized to a sulfoxide (B87167), the sulfur would become a chiral center, and enantioselective oxidation methods would be required to control the stereochemistry.

Regarding yield enhancement, several strategies can be considered based on general principles of organic synthesis and related reactions. The 55% yield reported in the aluminum-catalyzed synthesis from 4-chlorophenol and dimethyl disulfide suggests room for optimization. prepchem.com

Key factors influencing the yield in this type of electrophilic aromatic substitution include:

Catalyst Choice and Loading: While aluminum turnings are effective, a systematic screening of other Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, TiCl₄) could identify a more efficient catalyst. The catalyst loading is also a critical parameter to optimize; sufficient catalyst is needed to drive the reaction, but excess amounts can lead to side reactions or purification difficulties.

Reaction Temperature and Time: The reported temperature range of 152-180°C is quite high. prepchem.com Optimizing the temperature profile and reaction time is crucial. Lowering the temperature, if possible with a more active catalyst, could reduce the formation of thermal decomposition byproducts and improve the selectivity and yield. Monitoring the reaction progress using techniques like TLC or GC-MS would allow for quenching the reaction at the point of maximum product formation, preventing subsequent degradation.

Solvent Effects: The direct synthesis method is performed under neat conditions after removal of residual water with cyclohexane. prepchem.com The use of a high-boiling, inert solvent could potentially improve reaction homogeneity and heat transfer, leading to more consistent results and potentially higher yields. Solvents like diphenyl ether or sulfolane (B150427) could be investigated.

Purity of Reagents and Reaction Conditions: As with most chemical reactions, the purity of the starting materials (4-chlorophenol and dimethyl disulfide) is paramount. The initial azeotropic removal of water from the 4-chlorophenol is a critical step, as water can deactivate the Lewis acid catalyst. prepchem.com Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) would prevent oxidation of the phenol and the sulfur reagent, especially at high temperatures.

Further research into alternative thiomethylating agents could also lead to yield improvements. Reagents like methyl sulfenyl chloride (CH₃SCl) or S-methyl methanethiosulfonate (B1239399) might offer different reactivity profiles and could potentially lead to higher yields under milder conditions, although their stability and preparation can be more challenging.

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 2 Methylthio Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In the case of 4-Chloro-2-(methylthio)phenol, the existing substituents on the benzene (B151609) ring play a crucial role in determining the rate and regioselectivity of these reactions.

The hydroxyl (-OH) and methylthio (-SCH3) groups are both activating groups and ortho-, para-directors for electrophilic aromatic substitution. This is because they can donate electron density to the benzene ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. ttsonline.netlibretexts.org The chlorine atom, on the other hand, is a deactivating group but is also an ortho-, para-director due to the ability of its lone pairs to participate in resonance. libretexts.org

In this compound, the hydroxyl group is a powerful activating group. The methylthio group is also activating, while the chlorine atom is deactivating. The directing effects of these groups are as follows:

Hydroxyl group (-OH): Directs incoming electrophiles to the positions ortho and para to it. In this molecule, the positions ortho to the hydroxyl group are occupied by the methylthio group and a hydrogen atom, and the para position is occupied by the chlorine atom.

Methylthio group (-SCH3): Directs to its ortho and para positions.

Chlorine atom (-Cl): Directs to its ortho and para positions.

The combined influence of these groups suggests that electrophilic substitution will preferentially occur at the positions activated by the hydroxyl and methylthio groups. The position ortho to the hydroxyl group and meta to the chlorine is particularly favored due to the strong activating and directing effect of the hydroxyl group.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -SCH3 (Methylthio) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Halogenation: The halogenation of phenols typically proceeds readily without a Lewis acid catalyst, which is often required for the halogenation of less reactive aromatic compounds. masterorganicchemistry.comlibretexts.org For this compound, chlorination would likely introduce a second chlorine atom onto the ring. Given the directing effects of the existing substituents, the most probable position for further chlorination would be ortho to the hydroxyl group. The mechanism involves the attack of the electron-rich aromatic ring on the halogen (e.g., Cl2), leading to the formation of a resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity.

Sulfonylation: Sulfonylation introduces a sulfonyl group (-SO2R) onto the aromatic ring. This reaction is often carried out using a sulfonyl chloride in the presence of a base. For instance, treatment of a related compound, 4-chlorophenol (B41353), with methylsulfonyl chloride introduces a sulfonyl group. In the case of this compound, sulfonylation would also be directed by the activating hydroxyl and methylthio groups.

Oxidation and Reduction Chemistry of the Methylthio Moiety

The methylthio group (-SCH3) is susceptible to both oxidation and reduction, providing a handle for further functionalization of the molecule.

Oxidation: The sulfur atom in the methylthio group can be oxidized to form a sulfoxide (B87167) (-SOCH3) and subsequently a sulfone (-SO2CH3). smolecule.comsmolecule.com Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). smolecule.com The oxidation of the methylthio group in the related compound 4-(methylthio)phenol (B156131) to the corresponding sulfoxide has been achieved with high selectivity using H2O2 over a niobia-silica catalyst. researchgate.net A high-yield route using Oxone® has also been documented for the oxidation of 4-(methylthio)phenol. These oxidation products, 4-chloro-2-(methylsulfinyl)phenol and 4-chloro-2-(methylsulfonyl)phenol, would have different electronic and steric properties compared to the parent compound.

| Oxidation State | Functional Group | Compound Name |

|---|---|---|

| Sulfide (B99878) | -SCH3 | This compound |

| Sulfoxide | -SOCH3 | 4-Chloro-2-(methylsulfinyl)phenol |

| Sulfone | -SO2CH3 | 4-Chloro-2-(methylsulfonyl)phenol |

Reduction: While the methylthio group itself is generally stable to reduction, under certain conditions, the carbon-sulfur bond can be cleaved. However, reduction reactions are more commonly focused on other parts of similar molecules, such as the reduction of a nitro group to an amine.

Synthesis of Sulfoxide and Sulfone Derivatives

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. These reactions represent a change in the oxidation state of sulfur from -2 in the thioether to 0 in the sulfoxide and +2 in the sulfone. libretexts.org The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidation selectively converts the thioether to a sulfoxide, while stronger conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to the sulfone. researchgate.net A transition-metal-free catalytic system has been developed for the aerobic oxidation of sulfides, which can produce sulfoxides without over-oxidation to the sulfone under mild conditions. researchgate.net For instance, the oxidation of the related compound 4-hydroxythioanisole (4-(methylthio)phenol) to 4-(methylsulfinyl)-phenol has been achieved with high conversion and selectivity using hydrogen peroxide generated in situ over a niobia-silica catalyst. researchgate.net The methylthio group in similar aromatic compounds can be readily oxidized to sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide. evitachem.com

Table 1: Oxidation Reactions of this compound

| Product Name | Reagent | Reaction Type |

| 4-Chloro-2-(methylsulfinyl)phenol | Hydrogen Peroxide (H₂O₂) (1 eq.) | Selective Oxidation |

| 4-Chloro-2-(methylsulfonyl)phenol | Hydrogen Peroxide (H₂O₂) (excess) | Full Oxidation |

| 4-Chloro-2-(methylsulfinyl)phenol | meta-Chloroperoxybenzoic acid (m-CPBA) | Selective Oxidation |

This table presents plausible reaction pathways based on established chemical principles for oxidizing thioethers.

Reductive Cleavage of the Thioether Bond

The carbon-sulfur (C-S) bond of the thioether linkage can be cleaved through reductive processes, a reaction often referred to as desulfurization. This transformation removes the methylthio group, yielding 4-chlorophenol as the primary product. Several methods are established for the desulfurization of aryl thioethers.

One common method involves the use of Raney Nickel (Ra-Ni), a catalyst that promotes the hydrogenolysis of C-S bonds. Other advanced methods include the use of molybdenum hexacarbonyl [Mo(CO)₆], which has been shown to effectively desulfurize thiophenols with high functional group tolerance. researchgate.net Mechanistically, desulfurization can proceed through pathways like homolytic substitution or single electron transfer (SET) reduction. researchgate.net In some cases, transition metals like copper can facilitate C-S bond cleavage under specific conditions. researchgate.net Furthermore, recent developments have seen the use of catalytic trimethyl phosphite (B83602) and silyl (B83357) radical species to achieve desulfurization of thiols, a process that could be adapted for thioethers. researchgate.net The choice of method can be influenced by factors such as substrate compatibility and desired reaction conditions.

Table 2: Potential Methods for Reductive Cleavage of the Thioether Bond

| Reagent/Catalyst System | Reaction Type | Expected Product |

| Raney Nickel (Ra-Ni), H₂ | Catalytic Hydrogenolysis | 4-Chlorophenol |

| Molybdenum Hexacarbonyl [Mo(CO)₆] | Transition-Metal Mediated Desulfurization | 4-Chlorophenol |

| Tris(trimethylsilyl)silane, AIBN | Radical-Based Desulfurization | 4-Chlorophenol |

This table outlines potential desulfurization methods applicable to this compound based on general reactivity of aryl thioethers.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional site, enabling reactions such as esterification and etherification, which are fundamental for modifying the compound's properties or incorporating it into larger molecular structures.

Esterification and Etherification Reactions

Esterification The hydroxyl group of this compound can be converted into an ester. While direct reaction with carboxylic acids is typically slow for phenols, the use of more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides is highly effective. libretexts.org The reaction with an acyl chloride (e.g., ethanoyl chloride) proceeds readily to form the corresponding phenyl ester and hydrogen chloride. libretexts.org To enhance reactivity, especially with less reactive acylating agents, the phenol (B47542) can first be converted to its conjugate base, the more nucleophilic phenoxide ion, by treatment with a base like sodium hydroxide (B78521). libretexts.org For example, the esterification of a structurally similar phenol has been achieved by reacting it with benzoic acid in the presence of a strong acid catalyst like sulfuric acid under reflux. evitachem.com

Etherification The most common and versatile method for converting phenols to ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This two-step process first involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to generate the sodium phenoxide salt. chemistnotes.comlibretexts.org This phenoxide ion then acts as a potent nucleophile, reacting with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) via an Sₙ2 mechanism to displace the halide and form the ether linkage. masterorganicchemistry.comyoutube.com The use of primary alkyl halides is crucial to ensure substitution predominates over elimination, which can become a competing reaction with secondary or tertiary halides. masterorganicchemistry.com

Table 3: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

| Esterification | Ethanoyl chloride (CH₃COCl) | Phenyl Ester |

| Esterification | Ethanoic anhydride (B1165640) ((CH₃CO)₂O), heat | Phenyl Ester |

| Etherification | 1. Sodium Hydride (NaH); 2. Methyl Iodide (CH₃I) | Methyl Ether |

| Etherification | 1. Sodium Hydroxide (NaOH); 2. Ethyl Bromide (CH₃CH₂Br) | Ethyl Ether |

Condensation and Polymerization Behavior

The structure of this compound, a substituted phenol, allows it to participate in condensation and polymerization reactions to form oligomers or high-molecular-weight polymers.

One significant pathway is through oxidative coupling to form polyphenylene ethers (PPE) or poly(phenylene oxide) (PPO). This type of polymerization typically involves the reaction of phenols with an open para-position (relative to the hydroxyl group) in the presence of an oxidizing agent and a catalyst system, often involving a copper salt and an amine. google.com Since this compound has a hydrogen atom at the para position, it can undergo such coupling, where the oxygen atom of one monomeric unit links to the aromatic ring of another, forming a polymer chain. google.com

Additionally, phenols are known to undergo condensation reactions with aldehydes, most notably formaldehyde (B43269). This reaction, typically catalyzed by an acid or base, leads to the formation of a network of cross-linked polymers (resins) through the formation of methylene (B1212753) bridges between the phenolic rings. kyoto-u.ac.jp The reaction of this compound with formaldehyde would be expected to form oligomeric or polymeric structures with methylene linkages at the ortho position not occupied by the methylthio group. kyoto-u.ac.jp

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methylthio Phenol

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the skeletal structure of molecules. researchgate.net The vibrational modes of substituted phenols are well-documented, allowing for reliable assignment of the spectral bands observed for 4-Chloro-2-(methylthio)phenol. nih.govnih.gov

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. The most prominent bands are associated with the hydroxyl, methylthio, and chloro-substituted aromatic functionalities.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. scispace.com The breadth of this peak is typically due to intermolecular hydrogen bonding in the sample. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methylthio (-SCH₃) group are found just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

The fingerprint region of the spectrum, below 1600 cm⁻¹, contains a wealth of structural information. Aromatic C=C ring stretching vibrations produce characteristic bands around 1600, 1580, and 1490 cm⁻¹. ijaemr.com The C-O stretching and O-H in-plane bending vibrations of the phenol (B47542) group are coupled and give rise to strong absorptions, typically in the 1200-1400 cm⁻¹ range. The presence of the methylthio group is confirmed by C-S stretching vibrations, which are generally weaker and appear in the 600-800 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to produce a strong band in the 1000-1100 cm⁻¹ range, although its position can be influenced by the substitution pattern on the aromatic ring. nist.gov

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3600-3200 | Broad, Strong | O-H Stretch (phenolic) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2960-2850 | Medium-Weak | Aliphatic C-H Stretch (-SCH₃) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1440 | Medium | C-H Bend (-SCH₃) |

| ~1350 | Strong | O-H In-plane Bend |

| ~1250 | Strong | Aromatic C-O Stretch |

| ~1090 | Strong | Aromatic C-Cl Stretch |

| ~820 | Strong | C-H Out-of-plane Bend |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode, a characteristic vibration of substituted benzenes, typically gives a strong and sharp signal in the 1000-1100 cm⁻¹ region.

Aromatic C-H stretching vibrations are also visible in the 3000-3100 cm⁻¹ range. The C-S and C-Cl stretching vibrations are readily observable in the Raman spectrum, often appearing with greater intensity than in the corresponding FT-IR spectrum. chemicalbook.com As in IR spectroscopy, the O-H stretch is present but often appears as a broad, weak band. Raman spectroscopy is a valuable tool for elucidating molecular structure, and its application can be enhanced through resonance effects under specific experimental conditions. nsf.gov

Table 2: Predicted Raman Shift Assignments for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (-SCH₃) |

| ~1590 | Strong | Aromatic C=C Ring Stretch |

| ~1090 | Strong | Aromatic C-Cl Stretch |

| ~1050 | Very Strong | Aromatic Ring Breathing Mode |

| ~820 | Medium | C-H Out-of-plane Bend |

The presence of the hydroxyl (-OH) and methylthio (-SCH₃) groups, which can rotate around their respective C-O and C-S bonds, allows for the existence of different conformational isomers (rotamers) of this compound. These conformers may differ in the relative orientation of the O-H bond and the S-CH₃ group.

Vibrational spectroscopy, particularly in the low-frequency (far-IR and Raman) region, is sensitive to these conformational changes. researchgate.net Torsional modes and other skeletal bending vibrations involving the substituents are found at low frequencies (typically below 500 cm⁻¹). The precise frequencies of these modes can differ between conformers, leading to distinct spectral fingerprints for each stable geometry. By comparing experimental spectra with theoretical calculations for different possible conformers, it is often possible to determine the most stable conformation in the solid state or in solution. rawdatalibrary.net For instance, the O-H torsional vibration is particularly sensitive to the intramolecular environment, including potential hydrogen bonding with the adjacent sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

NMR spectroscopy is the definitive method for establishing the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three different types of protons: aromatic, hydroxyl, and methyl.

Aromatic Protons (δ ≈ 6.7-7.3 ppm): The molecule has three protons on the aromatic ring at positions 3, 5, and 6. These protons form a complex splitting pattern due to spin-spin coupling. The proton at C6, being ortho to the electron-donating -OH group, is expected to be the most upfield (lowest δ). The proton at C5, para to the -OH and meta to the other groups, will be at an intermediate shift. The proton at C3, ortho to the -SCH₃ group and meta to the -OH and -Cl groups, will likely be the most downfield. The coupling constants (J-values) are diagnostic: ortho-coupling (between H5 and H6) is typically large (J ≈ 8-9 Hz), meta-coupling (between H3 and H5) is smaller (J ≈ 2-3 Hz), and para-coupling is usually negligible. This leads to signals appearing as a doublet, a doublet of doublets, and a doublet.

Hydroxyl Proton (δ ≈ 4.5-5.5 ppm): The chemical shift of the phenolic -OH proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

Methyl Protons (δ ≈ 2.4-2.5 ppm): The three protons of the methylthio (-SCH₃) group are chemically equivalent and will appear as a sharp singlet. chemicalbook.com

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 7.1 - 7.3 | d (doublet) | J(H3-H5) ≈ 2.5 Hz |

| H5 | 7.0 - 7.2 | dd (doublet of doublets) | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz |

| H6 | 6.7 - 6.9 | d (doublet) | J(H6-H5) ≈ 8.5 Hz |

| -OH | 4.5 - 5.5 | br s (broad singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are influenced by the electronic effects of the substituents. oregonstate.edu

Aromatic Carbons (δ ≈ 115-160 ppm): The carbon atom bonded to the hydroxyl group (C1) is expected to be the most downfield (highest δ, ~155 ppm) due to the strong deshielding effect of oxygen. The carbons bonded to chlorine (C4) and sulfur (C2) will also be downfield. The remaining three carbons bonded to hydrogen (C3, C5, C6) will appear at more upfield positions in the aromatic region. rsc.orgchemicalbook.com

Methyl Carbon (δ ≈ 15-20 ppm): The carbon of the -SCH₃ group will appear as a sharp signal in the aliphatic region of the spectrum, at a characteristic upfield position. sigmaaldrich.com

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | 153 - 158 |

| C2 (-SCH₃) | 125 - 130 |

| C3 | 130 - 135 |

| C4 (-Cl) | 124 - 129 |

| C5 | 128 - 132 |

| C6 | 115 - 120 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorophenol (B41353) |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR spectra provide foundational information on the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR techniques are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. For this compound, techniques such as COSY, HSQC, and HMBC are used to confirm the substitution pattern on the phenolic ring and the connectivity of the methylthio group.

As specific experimental 2D NMR data for this compound is not widely available in published literature, this section outlines the theoretical correlations expected based on the molecule's structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the aromatic region of this compound, the proton at position 6 (H6) is expected to show a correlation with the proton at position 5 (H5). Similarly, H5 would show a correlation to H6. The proton at position 3 (H3), being isolated by substituents, would not be expected to show any COSY correlations to other aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This technique is crucial for assigning the carbon signals of the aromatic ring. For this compound, HSQC would reveal correlations between H3 and C3, H5 and C5, and H6 and C6. It would also show a strong correlation between the methyl protons (-SCH₃) and the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range correlations (typically 2-4 bonds) between protons and carbons. It confirms the placement of substituents and connects different spin systems. For instance, the methyl protons (-SCH₃) would be expected to show a 2-bond correlation to the C2 carbon. The aromatic protons would show correlations to neighboring and quaternary carbons; for example, H6 would likely show correlations to C4 and C2, confirming the substitution pattern.

The expected correlations are summarized in the table below.

| Proton | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |

| H3 | None | C3 | C1, C2, C4, C5 |

| H5 | H6 | C5 | C1, C3, C4 |

| H6 | H5 | C6 | C2, C4 |

| -SCH₃ | None | -SCH₃ | C2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. The molecular formula of this compound is C₇H₇ClOS. Using the exact masses of the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁶O, and ³²S), the theoretical monoisotopic mass can be calculated. This experimental value is a critical piece of data for confirming the identity of a synthesized or isolated compound.

| Property | Value |

| Molecular Formula | C₇H₇ClOS |

| Calculated Monoisotopic Mass | 174.0011 g/mol |

| Calculated Average Mass | 174.65 g/mol |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways.

Upon ionization (commonly by electron impact), the molecular ion [C₇H₇ClOS]⁺• (m/z 174) is formed. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylthio compounds (α-cleavage) to form a stable thionium (B1214772) ion. This would result in a fragment at m/z 159.

Loss of carbon monoxide (CO): Phenolic compounds often undergo rearrangement and lose a neutral CO molecule from the ring, which would lead to a fragment ion at m/z 146.

Loss of a chlorine atom (•Cl): Cleavage of the carbon-chlorine bond would yield a fragment at m/z 139.

Loss of the formyl radical (•CHO): Following ring rearrangement, loss of a formyl radical is another known pathway for phenols, resulting in a fragment at m/z 145.

These predicted fragmentation patterns provide a fingerprint that can be used to identify the compound in complex mixtures.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 174 | 159 | •CH₃ |

| 174 | 146 | CO |

| 174 | 139 | •Cl |

| 174 | 145 | •CHO |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

Electronic spectroscopy probes the electronic structure of a molecule by measuring the transitions between different electronic energy levels, providing information about its chromophores and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions, typically π→π* and n→π*, in conjugated systems and molecules with non-bonding electrons.

The primary chromophore in this compound is the substituted benzene (B151609) ring. Phenol itself typically exhibits two main absorption bands in the UV region. docbrown.info The substituents on the ring—the hydroxyl (-OH), chloro (-Cl), and methylthio (-SCH₃) groups—act as auxochromes, modifying the absorption characteristics of the parent phenol chromophore. Both the hydroxyl and methylthio groups are activating auxochromes with lone pairs of electrons that can be delocalized into the aromatic ring, while the chloro group is a deactivating auxochrome. These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

Specific experimental data for this compound is not available, but based on the behavior of similar substituted phenols, the expected absorption maxima are presented below.

| Transition Type | Expected λₘₐₓ Region | Chromophore |

| π→π | ~280 - 295 nm | Substituted Benzene Ring |

| π→π | ~220 - 240 nm | Substituted Benzene Ring |

Luminescence Properties and Photophysical Behavior

Luminescence spectroscopy, including fluorescence and phosphorescence, measures the emission of light from a molecule after it has absorbed photons. While the parent phenol molecule is known to be weakly fluorescent, with an emission maximum around 300 nm, the luminescence of substituted phenols is often complex and can be inefficient. aatbio.com

For this compound, significant fluorescence is not expected. The presence of both a chlorine atom and a sulfur atom is likely to quench fluorescence through the "heavy-atom effect." This effect enhances the rate of intersystem crossing, a non-radiative process where the molecule transitions from an excited singlet state to an excited triplet state. This process competes directly with fluorescence, thereby reducing or eliminating the fluorescence quantum yield. While enhanced intersystem crossing can sometimes lead to phosphorescence (emission from the triplet state), this is often a low-intensity, long-lived emission that is not readily observed under standard conditions.

Furthermore, other non-radiative decay pathways, such as internal conversion and potential photochemical reactions, can also contribute to the de-excitation of the molecule, making strong luminescence unlikely. Detailed photophysical studies would be required to characterize the specific decay pathways and determine if any weak luminescence is present.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methylthio Phenol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Energetic Stability of Conformers

To understand the three-dimensional structure of 4-chloro-2-(methylthio)phenol, geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with rotatable bonds, such as the C-S bond of the methylthio group and the C-O bond of the hydroxyl group, multiple conformers (rotational isomers) may exist.

DFT calculations, using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be performed to optimize the geometry of each potential conformer. The relative energies of these optimized structures would then be calculated to determine their thermodynamic stability. The conformer with the lowest energy is the most stable and would be expected to be the most populated at equilibrium. The energy differences between conformers, along with the energy barriers to rotation, provide insight into the molecule's flexibility.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description of Orientation | Relative Energy (kcal/mol) |

| 1 | OH and SCH₃ groups oriented towards each other | 0.00 (most stable) |

| 2 | OH group oriented away from SCH₃ group | 1.52 |

| 3 | Planar orientation of SCH₃ group | 3.78 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Electrostatic Potential

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another important tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl hydrogen, indicating a site for nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

DFT calculations are a reliable method for predicting various spectroscopic parameters.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as O-H stretching, C-S stretching, and aromatic C-H bending.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can assist in the interpretation of experimental NMR spectra and the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. These calculations can predict the absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which correspond to electronic excitations, such as π → π* transitions within the benzene (B151609) ring.

Ab Initio and Semi-Empirical Methods for Quantum Chemical Descriptors

Beyond DFT, other quantum chemical methods can be used to calculate various descriptors for this compound.

Ab Initio Methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of theory and can provide more accurate results, albeit at a significantly higher computational cost. These methods are often used to benchmark the results from DFT calculations for smaller molecules.

Semi-Empirical Methods: Methods such as AM1, PM3, and PM7 are computationally less expensive than DFT and ab initio methods. They use parameters derived from experimental data to simplify some of the complex calculations. While less accurate, they are useful for preliminary calculations on larger molecules or for providing initial geometries for higher-level optimizations.

These methods can be used to compute a variety of quantum chemical descriptors, including dipole moment, polarizability, and ionization potential, which are valuable for understanding the molecule's physical properties and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and solving Newton's equations of motion for the system.

These simulations can provide detailed insights into:

Conformational Flexibility: By tracking the dihedral angles of the rotatable bonds over the simulation time, one can explore the accessible conformational space and the dynamics of transitions between different conformers.

Intermolecular Interactions: In a solvent, MD simulations can reveal how this compound interacts with surrounding solvent molecules. This includes the formation and lifetime of hydrogen bonds between the hydroxyl group and water, as well as other non-covalent interactions. This information is crucial for understanding its solubility and behavior in different environments.

QSAR (Quantitative Structure-Activity Relationship) Studies (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR can also be applied to physicochemical properties.

For this compound, a QSAR study would involve a dataset of related phenolic compounds with known experimental values for a particular property (e.g., boiling point, solubility, or chromatographic retention time). Various molecular descriptors (e.g., constitutional, topological, and quantum chemical) would be calculated for each compound in the series, including this compound.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the property of interest. Such a model could then be used to predict the physicochemical properties of this compound and other related compounds for which experimental data is unavailable.

Synthesis of Derivatives and Analogues of 4 Chloro 2 Methylthio Phenol

Modification of the Phenolic Hydroxyl Functionality

The hydroxyl group is a highly versatile functional group for derivatization. Standard reactions for phenols, such as etherification and esterification, can be readily applied to 4-Chloro-2-(methylthio)phenol to modify its polarity, acidity, and hydrogen-bonding capabilities.

Etherification: The formation of ethers (O-alkylation) is a common strategy to protect the phenolic hydroxyl group or to introduce new functionalities. This can be achieved by reacting the phenoxide, formed by treating this compound with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate), with an alkylating agent like an alkyl halide.

Esterification: The synthesis of esters from the phenolic hydroxyl group can be accomplished through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. Beyond simple carboxylate esters, derivatives such as phosphate (B84403) and sulfonate esters are also synthetically accessible. For instance, the synthesis of organophosphate derivatives from the related compound 4-(methylthio)phenol (B156131) has been reported, where it is reacted with a chlorophosphate intermediate. researchgate.net This suggests a similar reaction could yield 4-chloro-2-(methylthio)phenyl di-n-propyl phosphate. researchgate.net

Furthermore, sulfonate esters, which can serve as protecting groups or as intermediates for further substitution, can be prepared. Research on 4-chloro-2-methylphenol (B52076), a structural analogue, demonstrates its reaction with benzenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester. A similar pathway is applicable to this compound.

Another reported modification of phenols involves the formation of sulfate (B86663) esters. A general and effective method for the sulfation of various chlorophenols has been developed, which involves reaction with 2,2,2-trichloroethyl (TCE) chlorosulfate (B8482658) followed by deprotection to yield the stable ammonium (B1175870) salt of the phenol (B47542) sulfate. nih.gov This methodology could be adapted to produce this compound sulfate.

Derivatization at the Methylthio Moiety

The methylthio group (-SMe) is another key site for chemical modification, primarily through reactions involving the sulfur atom.

Oxidation: The sulfur atom in the methylthio group exists in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties and steric profile of the molecule. The oxidation of various aryl methylthio compounds to their sulfoxide and sulfone congeners is a well-established process in chemical synthesis. nih.gov The reaction of this compound with common oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions would be expected to yield 4-chloro-2-(methylsulfinyl)phenol (the sulfoxide) and subsequently 4-chloro-2-(methylsulfonyl)phenol (the sulfone).

Displacement/Substitution: The methylthio group can, under certain conditions, be displaced. Studies on complex molecules containing substituted methylthiobenzylidene moieties have shown that the methylthio group can be replaced by nucleophiles like secondary alicyclic amines in a multi-step mechanism. nih.gov While this is highly substrate-dependent, it points to the possibility of nucleophilic substitution at the carbon atom to which the methylthio group is attached, potentially leading to analogues with different ortho-substituents.

Further Substitution Patterns on the Aromatic Ring

The aromatic ring of this compound has three unsubstituted carbon atoms (positions 3, 5, and 6), which are available for electrophilic or other substitution reactions. The directing effects of the existing substituents—hydroxyl (-OH), methylthio (-SMe), and chloro (-Cl)—govern the regioselectivity of these reactions. Both the hydroxyl and methylthio groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing.

The powerful activating and directing influence of the hydroxyl group would likely dominate, directing incoming electrophiles primarily to the position ortho to it (C6). The position para to the hydroxyl group is blocked by the chloro substituent.

Aminomethylation: A potential reaction is aminomethylation, such as the Mannich reaction. For example, 4-chlorophenol (B41353) has been shown to react with formaldehyde (B43269) and thiomorpholine (B91149) in methanol (B129727) to yield 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. mdpi.com A similar reaction with this compound would be expected to introduce an aminomethyl group at the C6 position, ortho to the strongly activating hydroxyl group.

Halogenation: Further halogenation of the ring is also feasible. For instance, the synthesis of 2,5-dichloro-4-(methylthio)phenol, an analogue with an additional chlorine atom, has been documented, demonstrating that further substitution on the aromatic core is possible. sigmaaldrich.com

Formation of Polymeric or Supramolecular Structures Incorporating the Core Moiety

The functional groups on this compound—specifically the phenolic hydroxyl group—endow it with the ability to participate in non-covalent interactions that can lead to the formation of ordered supramolecular structures.

Supramolecular Assembly: The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O:). This allows for the formation of hydrogen-bonded networks. Studies on the crystal structures of related chlorocresols (chlorinated methylphenols) reveal extensive O—H···O hydrogen bonding, as well as other non-covalent interactions like C—H···π and π–π stacking, which dictate the molecular packing in the solid state. By analogy, this compound is expected to form similar supramolecular assemblies, with the potential for the sulfur atom to also participate as a weak hydrogen bond acceptor.

Polymeric Structures: While this compound itself is not a monomer for polymerization, appropriately functionalized derivatives could be. For example, conversion of the parent molecule into a difunctional monomer, such as by introducing a second thiol group to create a chloro-benzenedithiol derivative, could enable polymerization. Research into the polymerization of 4-chloro-1,3-benzenedithiol has shown that such monomers can be used to prepare polymers with potentially interesting properties. This suggests that a suitably modified this compound core could be incorporated into polymeric chains.

Mentioned Compounds

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 4-Chloro-2-(methylthio)phenol, featuring reactive sites at the hydroxyl and methylthio groups, as well as the potential for reactions on the aromatic ring, positions it as a significant precursor in the assembly of more complex organic molecules. Chlorinated phenols are recognized as valuable intermediates in the production of a range of commercial products, including antiseptics, herbicides, pesticides, and dyes. mdpi.com The presence of both a chloro and a methylthio substituent on the phenol (B47542) ring offers multiple points for synthetic elaboration, allowing for the construction of elaborate molecular architectures.

The hydroxyl group can undergo etherification or esterification reactions, while the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, each transformation introducing new functionalities and opportunities for further chemical modification. The aromatic ring itself can be subjected to electrophilic or nucleophilic substitution reactions, enabling the introduction of additional substituents. These characteristics make this compound a versatile starting material for the synthesis of a wide array of complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. mallakchemicals.comgugupharm.comg-biotec.commdpi.comechemi.com The synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules, can be envisioned starting from thiophenol derivatives. iars.infoekb.eg

Building Block for Novel Reagents and Catalysts

The distinct electronic and steric properties of this compound make it an attractive building block for the design and synthesis of novel reagents and catalysts. Substituted thiophenols are known to be valuable ligands in coordination chemistry and can be used to prepare catalysts for various organic transformations. organic-chemistry.org The sulfur atom of the methylthio group can act as a soft donor, coordinating to transition metals and influencing the catalytic activity and selectivity of the resulting metal complexes.

For instance, substituted thiophenols have been utilized in the development of catalysts for cross-coupling reactions and other important carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org The specific substitution pattern of this compound, with the electron-withdrawing chloro group and the electron-donating methylthio group, can fine-tune the electronic properties of the aromatic ring and the coordinating ability of the sulfur atom. This modulation of electronic properties is crucial in catalyst design, as it can impact the efficiency and selectivity of catalytic processes. Furthermore, the phenolic hydroxyl group can be modified to introduce additional coordinating sites or to immobilize the catalyst on a solid support.

Integration into Modular and Combinatorial Synthetic Libraries

The concept of modular synthesis, which involves the assembly of complex molecules from smaller, interchangeable building blocks, is a powerful strategy in modern organic chemistry. acs.orgnih.govrsc.org this compound, with its multiple functional groups, is well-suited for integration into such modular synthetic approaches. Each functional group can serve as a handle for the attachment of different molecular fragments, allowing for the rapid generation of a diverse range of compounds.

This modularity is particularly valuable in the context of combinatorial chemistry, a technique used to synthesize large libraries of related compounds for high-throughput screening in drug discovery and materials science. nih.gov By systematically varying the building blocks that are coupled to the this compound core, it is possible to create extensive libraries of molecules with diverse structures and properties. For example, the phenolic hydroxyl group could be reacted with a library of carboxylic acids to generate a library of esters, while the aromatic ring could be functionalized with a variety of substituents through cross-coupling reactions. This approach enables the efficient exploration of chemical space and the identification of molecules with desired biological activities or material properties.

Role in Green Chemistry Methodologies for Efficient Syntheses

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itresearchgate.netnih.govnih.gov The development of efficient and environmentally benign synthetic methods is a central focus of this field. Phenolic compounds and their derivatives are increasingly being explored within the framework of green chemistry, with a focus on developing sustainable synthetic routes. rsc.orgrsc.orgresearchgate.netresearchgate.net

The use of this compound in green chemistry methodologies can be envisioned in several ways. For example, its synthesis could potentially be achieved through catalytic methods that avoid the use of stoichiometric and hazardous reagents. Furthermore, its application as a building block can be incorporated into green synthetic transformations, such as reactions that proceed in environmentally friendly solvents like water or ethanol, or those that are catalyzed by reusable catalysts. The development of synthetic routes that minimize waste generation and energy consumption is a key aspect of green chemistry, and the strategic use of versatile intermediates like this compound can contribute to these goals.

Mechanistic Studies of Chemical Transformations and Stability

Investigation of Degradation Pathways in Controlled Chemical Environments

The degradation of 4-Chloro-2-(methylthio)phenol can be initiated through various environmental processes, including photolysis, oxidation, and hydrolysis. Each of these pathways involves distinct chemical mechanisms that dictate the transformation of the parent compound.

Photolytic Degradation Mechanisms

While direct photolytic studies on this compound are not extensively documented, the photodegradation mechanisms of structurally similar compounds, such as substituted phenols, provide valuable insights. The absorption of ultraviolet (UV) radiation can induce the cleavage of chemical bonds within the molecule. For phenols, a primary photochemical process is the homolytic cleavage of the O-H bond, leading to the formation of a phenoxyl radical and a hydrogen atom. The presence of substituents on the aromatic ring, such as the chloro, methyl, and methylthio groups in this compound, can influence the electronic distribution and the bond dissociation energies, thereby affecting the photolytic pathway.

Another potential photolytic pathway involves the cleavage of the C-S bond in the methylthio group or the C-Cl bond. The relative likelihood of these bond fissions depends on their respective bond strengths and the energy of the absorbed photons. It is also plausible that the aromatic ring itself could undergo photo-induced transformations, leading to ring-opening products.

Oxidative Transformation Pathways

Oxidative degradation is a significant transformation pathway for phenolic compounds in the environment, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The reaction of phenols with hydroxyl radicals can proceed through two primary mechanisms: hydrogen abstraction from the phenolic hydroxyl group to form a phenoxyl radical, or electrophilic addition of the hydroxyl radical to the aromatic ring to form a hydroxycyclohexadienyl radical intermediate.

For this compound, the electron-donating nature of the hydroxyl, methyl, and methylthio groups, along with the electron-withdrawing nature of the chloro group, will influence the sites of •OH attack on the aromatic ring. The subsequent reactions of the resulting radical intermediates can lead to the formation of hydroxylated and ring-opened products. Furthermore, the methylthio group is susceptible to oxidation, potentially forming sulfoxides and sulfones. The initial oxidation products can undergo further oxidation, leading to a complex mixture of transformation products and eventual mineralization to carbon dioxide and water.

Hydrolytic Stability Studies

Phenols are generally considered to be resistant to hydrolysis under typical environmental pH conditions. The carbon-oxygen bond of the hydroxyl group attached to the aromatic ring is stabilized by resonance, making it less susceptible to nucleophilic attack by water. Similarly, the carbon-chlorine and carbon-sulfur bonds in this compound are also expected to be relatively stable towards hydrolysis.

However, under extreme pH conditions (highly acidic or alkaline) and elevated temperatures, hydrolysis may become more significant. Under such conditions, nucleophilic substitution of the chlorine atom or transformations involving the methylthio group could potentially occur, although these reactions are generally slow for chlorophenols.

Kinetics and Thermodynamics of Reaction Processes

The rates of the degradation processes of this compound are crucial for determining its environmental persistence. While specific kinetic data for this compound is limited, studies on the oxidation of other chlorophenols can provide an estimation of its reactivity. The reaction rates are typically influenced by factors such as the concentration of the oxidant, temperature, pH, and the presence of catalysts.

For instance, the oxidation of chlorophenols by hydroxyl radicals is generally a fast process, with second-order rate constants in the order of 10^9 to 10^10 M⁻¹s⁻¹. The activation energies for these reactions provide information about the temperature dependence of the reaction rates. Thermodynamic parameters, such as the enthalpy and entropy of activation, can further elucidate the nature of the transition state during the reaction.

| Reaction Type | Typical Rate Constants for Chlorophenols | Influencing Factors |

| Oxidation by •OH | 10⁹ - 10¹⁰ M⁻¹s⁻¹ | Oxidant concentration, pH, Temperature |

| Photolysis | Varies with light intensity and quantum yield | Wavelength of light, Presence of photosensitizers |

| Hydrolysis | Generally slow | pH, Temperature |

Identification and Characterization of Chemical Transformation Products

The identification of transformation products is essential for understanding the complete degradation pathway and assessing the potential formation of more toxic byproducts. Based on the degradation mechanisms of similar compounds, several potential transformation products of this compound can be proposed.

Photolytic and oxidative processes are likely to yield hydroxylated derivatives, where additional hydroxyl groups are introduced onto the aromatic ring. Oxidation of the methylthio group would lead to the formation of 4-chloro-2-(methylsulfinyl)phenol and 4-chloro-2-(methylsulfonyl)phenol. Cleavage of the C-S bond could result in the formation of 4-chlorocatechol. Ring-opening reactions would produce various aliphatic carboxylic acids.

A study on the microbial degradation of the related compound 4-chloro-2-methylphenol (B52076) identified 2-methyl-4-carboxymethylenebut-2-en-4-olide as a transient intermediate, suggesting that similar ring-cleavage pathways could be relevant for this compound. nih.gov The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide, water, chloride, and sulfate (B86663) ions.

| Potential Transformation Product | Formation Pathway |

| Hydroxylated derivatives | Oxidation (•OH addition) |

| 4-Chloro-2-(methylsulfinyl)phenol | Oxidation of methylthio group |

| 4-Chloro-2-(methylsulfonyl)phenol | Further oxidation of sulfoxide (B87167) |

| 4-Chlorocatechol | Cleavage of C-S bond |

| Aliphatic carboxylic acids | Ring-opening reactions |

Q & A

What are the common synthetic routes for 4-Chloro-2-(methylthio)phenol, and what factors influence reaction yields?

Basic Research Question

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, one method uses 4-chlorophenol, thiomorpholine, and formaldehyde in methanol under reflux for 24 hours, yielding 25% product . Key factors affecting yield include:

- Reagent stoichiometry : Excess thiomorpholine improves substitution efficiency.

- Solvent polarity : Methanol enhances solubility of phenolic intermediates.

- Reaction time : Prolonged reflux (≥24 hours) ensures completion but may degrade heat-sensitive intermediates.

- Purification methods : Column chromatography or recrystallization improves purity but reduces yield.

How is this compound characterized using spectroscopic techniques?

Basic Research Question

Characterization involves:

- NMR spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and methylthio groups (δ 2.5 ppm). C NMR confirms chlorine and sulfur substitution patterns .

- IR spectroscopy : O-H stretch (~3200 cm) and C-S bond (~650 cm) .

- Mass spectrometry : Molecular ion peaks ([M+H]) validate molecular weight (e.g., m/z 188.6 for CHClOS) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in antimicrobial efficacy (e.g., against Staphylococcus aureus vs. Escherichia coli) arise from:

- Structural variations : Substituents like nitro or fluorine alter reactivity (e.g., 4-Chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol shows moderate activity vs. nitro-substituted analogs with reduced efficacy) .

- Assay conditions : Varying pH, incubation time, or microbial strains impact results.

Methodology : Perform comparative studies using standardized protocols (e.g., CLSI guidelines) and structural analogs to isolate contributing functional groups .

What advanced computational or experimental methods are recommended for studying oxidative transformation pathways?

Advanced Research Question

Oxidation by manganese oxides (e.g., δ-MnO) generates phenoxy radicals and coupling products. Key methods include:

- Kinetic analysis : Determine reaction order (e.g., first-order in both compound and MnO) and pH dependence (H order ≈ 0.5) .

- LC-MS/MS : Identify transient intermediates like quinones or dimerized products.

- EPR spectroscopy : Detect radical species during Mn(IV)-mediated oxidation .

How does crystal structure analysis inform the reactivity of this compound derivatives?

Advanced Research Question

X-ray crystallography reveals:

- Intramolecular interactions : O-H⋯N hydrogen bonds stabilize conformations (e.g., in aminophenol derivatives) .

- Packing effects : Weak C-H⋯π interactions influence solubility and bioavailability .

Application : Use SHELX software for refinement and Hirshfeld surface analysis to quantify intermolecular contacts .

What strategies optimize low yields in condensation-based syntheses?

Advanced Research Question

To improve yields from 25% :

- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate condensation.

- Microwave-assisted synthesis : Reduces reaction time and side-product formation.

- In situ monitoring : TLC or HPLC tracks intermediate conversion to adjust conditions dynamically.

How to analyze the environmental fate of this compound in soil systems?

Advanced Research Question

Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.